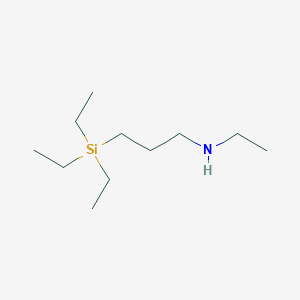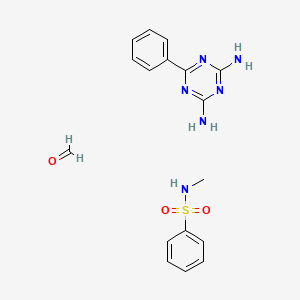![molecular formula C8H5NOS B14634814 Thieno[2,3-b]pyridine-3-carbaldehyde CAS No. 53174-99-5](/img/structure/B14634814.png)
Thieno[2,3-b]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NOS. It is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with different reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing various catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Thieno[2,3-b]pyridine-3-carboxylic acid.
Reduction: Thieno[2,3-b]pyridine-3-methanol.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Thieno[2,3-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. One proposed mechanism is the inhibition of phosphoinositide phospholipase C (PI-PLC) enzyme, which plays a crucial role in cellular signaling pathways. This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine-2-carboxamidine: Known for its antimicrobial properties.
Thieno[3,2-b]thiophene derivatives: Used in the development of organic light-emitting diodes (OLEDs) and other electronic applications.
Pyridine-3-carbaldehyde: A simpler analog that lacks the thiophene ring but shares similar reactivity due to the aldehyde group.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in various fields of research and industry.
Properties
CAS No. |
53174-99-5 |
|---|---|
Molecular Formula |
C8H5NOS |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
thieno[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H |
InChI Key |
JMLRDMAEWVZONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)

![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)




![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
